molecular formula C11H9NO2S B2729576 2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one CAS No. 1702807-99-5

2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one

Cat. No.: B2729576
CAS No.: 1702807-99-5
M. Wt: 219.26
InChI Key: HZDZZCFQVUBKDA-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one is a compound that features an oxazole ring, a sulfur atom, and a phenyl group. . The presence of the oxazole ring imparts unique chemical properties to the compound, making it a valuable subject of research.

Preparation Methods

The synthesis of 2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one typically involves the reaction of 2-mercapto-1,3-oxazole with 1-phenylethanone under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom may form covalent bonds with biological molecules, altering their function. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. What sets this compound apart is its unique combination of an oxazole ring, sulfur atom, and phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-oxazol-2-ylsulfanyl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(9-4-2-1-3-5-9)8-15-11-12-6-7-14-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDZZCFQVUBKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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